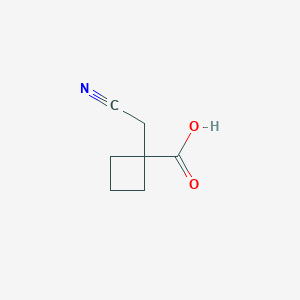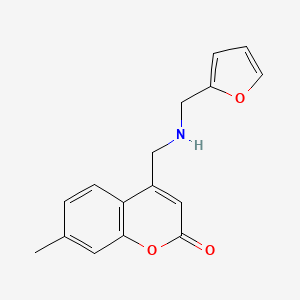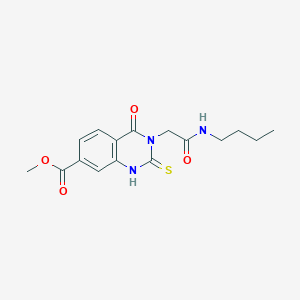
1-(Cyanomethyl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1773507-80-4 and a molecular weight of 139.15 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI Code for 1-(Cyanomethyl)cyclobutane-1-carboxylic acid is 1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) . The molecular structure of this compound includes a cyclobutane ring with a cyanomethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación
Synthetic Routes and Derivatives
- Synthetic Chemistry : Cyclobutane derivatives, such as 2-aminocyclobutane-1-carboxylic acids, have been prepared using a [2+2] photocycloaddition reaction, demonstrating a method for constructing the cyclobutane ring from chiral precursors. This technique provides access to various stereoisomers of cyclobutane derivatives in enantiomerically pure forms (Gauzy et al., 2004), (André et al., 2011).
- Incorporation into Peptides : Studies have explored incorporating cyclobutane amino acids into beta-peptides, revealing their potential to induce high rigidity and promote specific structural motifs, beneficial for developing new peptidomimetics and therapeutic agents (Izquierdo et al., 2005).
Material Science and Polymer Chemistry
- Polymer Synthesis : Research into ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has expanded the scope of materials that can be synthesized, including the development of polymers with unique properties and potential applications in various industries (Song et al., 2010).
- Building Blocks for Materials : Cyclobutane-1,3-diacid (CBDA) has been highlighted as a semi-rigid building block for the synthesis of new materials. Its incorporation into polymers shows promise for creating materials with excellent stability and potential applications in various domains, including packaging, coatings, and electronics (Wang et al., 2017).
Propiedades
IUPAC Name |
1-(cyanomethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGRSPFCNYUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyanomethyl)cyclobutane-1-carboxylic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)



![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)



![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)


![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)